molecular formula C29H28N2O4S B2879922 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 309928-50-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2879922
CAS No.: 309928-50-5
M. Wt: 500.61
InChI Key: CEVIHNFXHPGIJT-UHFFFAOYSA-N
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Description

“N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” is a chemical compound with the linear formula C29H28N2O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Neurogenesis Enhancement

A significant application of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide derivatives, specifically aminopropyl carbazole derivatives, is in enhancing neurogenesis. Research has shown that these compounds can increase the number of cells in neural stem cell cultures by inducing the final cell division during differentiation, without affecting astrocytogenesis. This indicates a potential application in therapies aimed at neuroregeneration or treatment of neurodegenerative diseases (Shin et al., 2015).

Anticancer Activities

The compound's derivatives have also been researched for their anticancer properties. Various studies have synthesized and tested different sulfonamide derivatives, revealing their potential as anticancer agents. For example, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding and cleavage abilities, genotoxicity, and anticancer activity, suggesting their use as chemotherapy agents (González-Álvarez et al., 2013). Furthermore, novel aminothiazole-paeonol derivatives, including those with sulfonamide groups, have exhibited high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4S/c1-21-11-17-25(18-12-21)36(33,34)31(22-13-15-24(35-2)16-14-22)20-23(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,32H,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVIHNFXHPGIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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